2,2-Bis(trifluoromethyl)oxirane

Descripción

Significance of Fluorinated Epoxides in Modern Organic Chemistry

Fluorinated epoxides, a class of compounds characterized by a three-membered ring containing an oxygen atom and at least one fluorine atom or fluorinated group, hold a position of considerable importance in modern organic chemistry. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. clemson.edu This is due to fluorine's high electronegativity, the strength of the carbon-fluorine bond, and its ability to influence the conformation and electronic nature of a molecule.

In the context of epoxides, the presence of fluorine atoms or trifluoromethyl groups enhances the electrophilicity of the epoxide ring, making it more susceptible to nucleophilic attack. nih.gov This heightened reactivity, often coupled with high regioselectivity, allows for the efficient construction of complex fluorinated molecules. cymitquimica.com These molecules are of great interest in various fields, including pharmaceuticals, agrochemicals, and materials science, where the unique properties conferred by fluorine are highly sought after. clemson.edu

Historical Context of 2,2-Bis(trifluoromethyl)oxirane Research and Early Investigations

The exploration of this compound, also known as hexafluoroisobutylene oxide (HFIBO), is intrinsically linked to the development of fluoro-organic chemistry. Early research into fluorinated compounds was often driven by the need for materials with enhanced stability and unique properties.

A significant breakthrough in the accessibility of this compound came with the development of efficient methods for the oxidation of 1,1-bis(trifluoromethyl)ethylene (hexafluoroisobutylene). One notable and practical procedure involves the oxidation of hexafluoroisobutene (B1209683) using sodium hypochlorite (B82951) under phase transfer catalysis conditions, which provides the epoxide in good yield. cymitquimica.com This development was crucial as it made this compound more readily available for synthetic exploration. Initial investigations into its reactivity quickly revealed its propensity for regioselective ring-opening reactions with a variety of nucleophiles. cymitquimica.com

Structural Features and their Influence on Chemical Reactivity

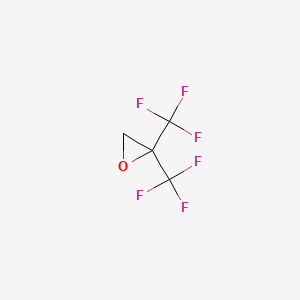

The chemical behavior of this compound is a direct consequence of its unique molecular architecture. The molecule consists of a strained three-membered oxirane ring, with two trifluoromethyl groups attached to one of the carbon atoms. cymitquimica.comnih.gov This specific arrangement of atoms and functional groups dictates its reactivity.

The most prominent features influencing its chemical reactivity are:

The Strained Oxirane Ring: Like all epoxides, the three-membered ring of this compound is inherently strained. This ring strain makes it thermodynamically favorable for the ring to open, providing a strong driving force for reactions. libretexts.org

The Gem-bis(trifluoromethyl) Group: The two trifluoromethyl groups are powerful electron-withdrawing groups. Their presence significantly polarizes the C-C bond of the epoxide ring and dramatically increases the electrophilicity of the adjacent methylene (B1212753) carbon. This electronic effect is a key factor in the high reactivity of the molecule. cymitquimica.com

Steric Hindrance: The bulky trifluoromethyl groups also create significant steric hindrance at the C2 position.

This combination of electronic and steric effects leads to a highly predictable and useful reactivity pattern. Nucleophilic attack occurs almost exclusively at the sterically less hindered and electronically activated methylene (CH₂) carbon. cymitquimica.com This results in a highly regioselective ring-opening, a feature of immense value in synthetic chemistry. The reaction proceeds via an SN2-type mechanism, where the nucleophile attacks the electrophilic carbon, leading to the opening of the epoxide ring and the formation of a tertiary alcohol. cymitquimica.comyoutube.com

The following table summarizes some of the key properties of this compound:

| Property | Value |

| Chemical Formula | C₄H₂F₆O |

| Molecular Weight | 180.05 g/mol |

| CAS Number | 31898-68-7 |

| IUPAC Name | This compound |

The predictable and potent reactivity of this compound, driven by its distinct structural features, has solidified its role as a valuable reagent in modern organic synthesis for the construction of complex molecules containing the unique gem-bis(trifluoromethyl)alkoxy moiety.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,2-bis(trifluoromethyl)oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F6O/c5-3(6,7)2(1-11-2)4(8,9)10/h1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZSKEULTVZUAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)(C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80953823 | |

| Record name | 2,2-Bis(trifluoromethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80953823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31898-68-7 | |

| Record name | 2,2-Bis(trifluoromethyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31898-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxirane, 2,2-bis(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031898687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Bis(trifluoromethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80953823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3,-Trifluoro-2-(trifluoromethyl)-1,2-propenoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations and Reactivity Profiles of 2,2 Bis Trifluoromethyl Oxirane

General Principles of Oxirane Ring Opening in Fluorinated Systems

The reactivity of oxiranes, also known as epoxides, is characterized by the high ring strain of the three-membered ring, making them susceptible to ring-opening reactions. In fluorinated systems like 2,2-bis(trifluoromethyl)oxirane, the presence of highly electronegative fluorine atoms significantly influences the molecule's reactivity.

The two trifluoromethyl (CF3) groups on one of the carbon atoms of the oxirane ring in this compound have a profound impact on its chemical behavior. These groups are strongly electron-withdrawing, which has two major consequences. nih.gov

Firstly, the electron-withdrawing nature of the CF3 groups increases the electrophilicity of the adjacent carbon atom in the oxirane ring. This enhanced electrophilicity makes the ring more susceptible to attack by nucleophiles. cymitquimica.com The significant polarity imparted by the trifluoromethyl groups also contributes to the compound's reactivity. cymitquimica.com

Secondly, the presence of these bulky groups can influence the ring strain. While all oxiranes have inherent ring strain, the specific contribution of the trifluoromethyl groups to the strain of this compound is a complex interplay of steric and electronic effects. However, the high reactivity of this compound suggests that the ring strain is a significant driving force for its reactions. cymitquimica.com

The combination of high electrophilicity and ring strain makes this compound a valuable intermediate in organic synthesis, particularly for creating fluorinated compounds. cymitquimica.com Ring-opening reactions of this epoxide are generally regioselective, meaning that the nucleophile preferentially attacks one of the two carbon atoms of the ring. researchgate.net

Nucleophilic Ring-Opening Reactions

The highly electrophilic nature of the this compound ring makes it a prime target for a variety of nucleophiles. These reactions are typically regioselective, with the nucleophile attacking the unsubstituted methylene (B1212753) (-CH2-) carbon of the oxirane ring. This leads to the exclusive formation of tertiary alcohols with the general structure NuCH2C(CF3)2OH, where "Nu" represents the incoming nucleophile. researchgate.net This regioselectivity is attributed to the steric hindrance at the carbon atom bearing the two trifluoromethyl groups and the electronic effects that favor nucleophilic attack at the less substituted carbon. vu.nl

This compound readily reacts with oxygen-centered nucleophiles like water and alcohols. cymitquimica.comresearchgate.net The reaction with water leads to the formation of 1,1,1,3,3,3-hexafluoropropane-2,2-diol.

Reactions with various alcohols under phase transfer catalysis (PTC) conditions, using a base such as sodium or potassium hydroxide, have been shown to be an effective method for synthesizing fluorinated tertiary alcohols. researchgate.netlookchem.com For instance, the reaction with methanol (B129727) yields 1-methoxy-2-(trifluoromethyl)-2-propanol. lookchem.com Similarly, reactions with other primary alcohols also produce the corresponding ring-opened products in moderate yields. lookchem.com Diols like ethylene (B1197577) glycol can react with one or two moles of the epoxide to form the corresponding tertiary alcohols. researchgate.net Even less reactive alcohols like benzyl (B1604629) alcohol and phenol (B47542) can participate in this reaction, although they may require more forcing conditions. researchgate.net

| Nucleophile | Product | Yield (%) | Conditions |

| Methanol | 1-methoxy-2-(trifluoromethyl)-2-propanol | Moderate | Phase Transfer Catalysis, NaOH |

| C2H5OCH2CH2OH | R[OCH2C(CF3)2OH]n | 43-53 | Phase Transfer Catalysis, KOH |

| HOCH2CH2OH | R[OCH2C(CF3)2OH]n | 43-53 | Phase Transfer Catalysis, KOH |

| Benzyl alcohol | ArOCH2C(CF3)2OH | 31-35 | Phase Transfer Catalysis, KOH |

| Phenol | ArOCH2C(CF3)2OH | 31-35 | Phase Transfer Catalysis, KOH |

| Data sourced from multiple studies. researchgate.netlookchem.com |

Nitrogen-centered nucleophiles, such as amines, also readily open the epoxide ring of this compound. These reactions proceed regioselectively to give tertiary alcohols containing a nitrogen-functionalized side chain. cymitquimica.comresearchgate.net The reaction mechanism is analogous to that of other nucleophilic ring-openings of epoxides, where the amine attacks the less sterically hindered carbon of the oxirane. researchgate.netoberlin.eduresearchgate.net The resulting products are valuable building blocks in the synthesis of various nitrogen-containing fluorinated compounds.

This compound reacts rapidly and under mild conditions with a variety of sulfur-centered nucleophiles. cymitquimica.comresearchgate.net For example, reaction with an aqueous solution of sodium sulfide (B99878) (Na2S) produces S[CH2C(CF3)2OH]2. researchgate.net Similarly, sodium thiosulfate (B1220275) (Na2S2O3) reacts to form the corresponding Bunte salt. researchgate.net The reaction with sodium thiocyanate (B1210189) (NaSCN) in water is exothermic and results in a high yield of a cyclic imine. researchgate.net

The reaction with carbon disulfide (CS2) in the presence of a catalyst like lithium bromide can lead to the formation of trifluoromethylated 1,3-oxathiolane-2-thiones. researchgate.netacademie-sciences.fr

| Nucleophile | Product | Conditions |

| Na2S (aq) | S[CH2C(CF3)2OH]2 | Mild conditions |

| Na2S2O3 | Bunte Salt | Mild conditions |

| NaSCN (aq) | Cyclic imine | Exothermic |

| CS2 | Trifluoromethylated 1,3-oxathiolane-2-thione | Ambient temperature, catalyst |

| Data compiled from research findings. researchgate.netacademie-sciences.fr |

The ring-opening of this compound can also be achieved with carbon-centered nucleophiles, although these reactions may require specific conditions to overcome the generally lower nucleophilicity of carbon anions compared to heteroatom nucleophiles. cymitquimica.comresearchgate.net The use of fluorinated alcohol solvents can enhance the reactivity of weak and neutral carbon nucleophiles towards epoxides by activating the epoxide ring. arkat-usa.org

The reaction of this compound with carbon nucleophiles provides a direct route to carbon-carbon bond formation and the synthesis of more complex fluorinated molecules. researchgate.net The regioselectivity remains consistent, with the nucleophile attacking the unsubstituted carbon atom to yield a tertiary alcohol. researchgate.net

Regioselectivity and Stereoselectivity in Nucleophilic Additions

The outcomes of nucleophilic additions to this compound are governed by a delicate interplay of electronic and steric factors, leading to specific regioselective and stereoselective products.

The regioselectivity of nucleophilic ring-opening of unsymmetrical epoxides is a well-studied phenomenon. In the case of this compound, the two trifluoromethyl groups at the C2 position exert a dominant electronic effect. These powerful electron-withdrawing groups create a significant partial positive charge on the C2 carbon, making it the primary site for nucleophilic attack. researchgate.netresearchgate.net This electronic control generally leads to the exclusive formation of products resulting from the cleavage of the C2-O bond. researchgate.netresearchgate.net

Under basic or neutral conditions, where the reaction proceeds via an SN2 mechanism, the nucleophile attacks the less sterically hindered carbon atom. libretexts.orglibretexts.org However, with this compound, the electronic effect of the CF3 groups outweighs the steric hindrance, directing the nucleophile to the C2 position. researchgate.netresearchgate.net

Under acidic conditions, the epoxide oxygen is first protonated, forming a better leaving group. libretexts.orglibretexts.org This is followed by the opening of the ring to form a carbocation-like transition state. The stability of this transition state determines the regioselectivity. For this compound, the carbocation at the C2 position, despite being tertiary, is destabilized by the adjacent electron-withdrawing CF3 groups. However, the alternative primary carbocation at C3 would be even less stable. DFT studies have confirmed that the C2-O bond is elongated upon protonation, predisposing it to cleavage and subsequent attack at the C2 carbon. researchgate.netresearchgate.net

When the nucleophile or the epoxide itself is chiral, the ring-opening reaction can proceed with diastereoselectivity or enantioselectivity. For instance, the use of chiral auxiliaries can direct the incoming nucleophile to a specific face of the epoxide, leading to the preferential formation of one diastereomer over the other. acs.org While specific studies on the diastereoselective and enantioselective reactions of this compound are not extensively detailed in the provided search results, the general principles of stereoselective epoxide ring-opening apply. The development of catalyst-controlled processes for the regioselective and stereoselective transformation of disubstituted epoxides is an active area of research. researchgate.net

Electrophilic Ring-Opening Reactions

In addition to nucleophilic attack, the oxirane ring of this compound can also be opened by electrophiles, particularly strong acids.

Reactions with Strong Acids (e.g., Halogen Acids, Sulfonic Acids)

The reaction of this compound with strong acids like halogen acids (e.g., HCl, HBr) and sulfonic acids (e.g., triflic acid) leads to the formation of halohydrins and other ring-opened products. researchgate.netnih.gov The reaction mechanism involves the protonation of the epoxide oxygen by the strong acid, which activates the ring towards nucleophilic attack by the conjugate base of the acid.

As discussed in the context of Friedel-Crafts reactions, the protonation of the epoxide ring of this compound with a superacid like triflic acid results in the regioselective cleavage of the C2-O bond. researchgate.netresearchgate.net This leads to the formation of a carbocationic intermediate at the C2 position, which is then trapped by the nucleophile. In the absence of another nucleophile, the conjugate base of the acid will act as the nucleophile. For example, reaction with HCl would be expected to yield 1-chloro-2,2-bis(trifluoromethyl)ethanol.

The high yields and regioselectivity observed in these acid-catalyzed ring-opening reactions make them valuable transformations for the synthesis of complex fluorinated molecules. researchgate.netnih.gov

Acid-Catalyzed Rearrangements (e.g., Meinwald-Type Rearrangements)

The acid-catalyzed rearrangement of epoxides to carbonyl compounds, famously known as the Meinwald rearrangement, is a synthetically valuable transformation. youtube.com In the case of this compound, also known as hexafluoroisobutylene oxide (HFIBO), the reaction with strong acids proceeds with high regioselectivity. The presence of two strongly electron-withdrawing trifluoromethyl groups on one carbon of the oxirane ring heavily influences the outcome of the reaction.

Under acidic conditions, protonation or coordination of a Lewis acid to the epoxide oxygen occurs in the first step. youtube.comnih.gov This is followed by the cleavage of a carbon-oxygen bond to form a carbocation intermediate. For unsymmetrical epoxides, the stability of the potential carbocations dictates the regioselectivity of the ring-opening. In HFIBO, the C-O bond cleavage is directed to form a tertiary carbocation, which is significantly destabilized by the adjacent powerful electron-withdrawing CF₃ groups. Consequently, the alternative pathway, cleavage of the C2-O bond to form a primary carbocation at C3, is also highly unfavorable.

However, studies have shown that the reaction of this compound with strong acids (HX) is regioselective and proceeds under mild conditions to yield tertiary alcohols of the structure XCH₂C(CF₃)₂OH, where X can be FSO₂O, CF₃SO₂O, Cl, or I. researchgate.net This outcome suggests a nucleophilic attack at the unsubstituted carbon (C3) of the protonated epoxide. The reaction with acetic acid, a weaker acid, necessitates higher temperatures and the use of a catalyst like TaF₅. researchgate.net

This reactivity pattern, where the nucleophile attacks the less substituted carbon, is characteristic of Sₙ2-type epoxide ring-opening under acidic conditions, which is somewhat counterintuitive as typically, for acid-catalyzed openings, the reaction proceeds via the more stable carbocation (at the more substituted carbon). The overwhelming inductive effect of the two trifluoromethyl groups makes the tertiary carbon atom (C2) so electron-deficient that it repels the formation of positive charge, thus favoring nucleophilic attack at the sterically less hindered and electronically less deactivated C3 position. This leads to the formation of a stable tertiary alcohol after the ring-opening.

While a classic Meinwald rearrangement involving a hydride or alkyl shift to form a ketone or aldehyde is theoretically possible, the electronic properties of HFIBO favor direct nucleophilic ring-opening over rearrangement pathways that would involve the formation of a highly unstable carbocation adjacent to the CF₃ groups.

Cycloaddition Reactions

The strained three-membered ring of this compound makes it a suitable substrate for cycloaddition reactions, allowing for the construction of larger, fluorine-containing heterocyclic systems.

Carbon Dioxide and Carbon Disulfide Cycloadditions to Fluorinated Epoxides

The cycloaddition of carbon dioxide (CO₂) to epoxides is an atom-economical reaction that produces cyclic carbonates, which are valuable compounds with applications as polar aprotic solvents, electrolytes in lithium-ion batteries, and precursors for polymers. nih.govrsc.orgnih.gov This reaction is typically catalyzed by a variety of systems, including alkali metal halides, ammonium (B1175870) salts, phosphonium (B103445) salts, and metal complexes. nih.govrsc.org The general mechanism involves the activation of the epoxide by a catalyst, followed by nucleophilic attack of a halide or other nucleophile to open the ring. The resulting alkoxide then reacts with CO₂ to form a carbonate anion, which subsequently undergoes intramolecular cyclization to yield the cyclic carbonate and regenerate the catalyst. nih.gov

While specific studies on the cycloaddition of CO₂ with this compound are not extensively detailed in the reviewed literature, the principles of this reaction are well-established for a wide range of other epoxides. nih.govrsc.orgnih.gov The strong electron-withdrawing nature of the trifluoromethyl groups in HFIBO would significantly influence its reactivity in this transformation, likely requiring specific catalytic systems to achieve high efficiency.

In contrast, the reaction of this compound with carbon disulfide (CS₂) has been successfully demonstrated. researchgate.net This reaction proceeds at ambient temperature to afford the corresponding trifluoromethylated 1,3-oxathiolane-2-thione in moderate to good yields (58-65%). researchgate.net

Table 1: Cycloaddition Reaction of this compound with Carbon Disulfide

| Reactant | Product | Yield (%) | Reference |

| Carbon Disulfide (CS₂) | 5,5-bis(trifluoromethyl)-1,3-oxathiolane-2-thione | 58-65 | researchgate.net |

The mechanism is analogous to the CO₂ cycloaddition, where the more nucleophilic sulfur of CS₂ attacks the epoxide, leading to the formation of a five-membered heterocyclic ring. The regioselectivity of this reaction is consistent with the nucleophilic attack occurring at the unsubstituted carbon of the oxirane ring.

Structure-Reactivity Relationships and Mechanistic Insights

The reactivity of this compound is profoundly dictated by the powerful electron-withdrawing nature of the two trifluoromethyl groups attached to the same carbon atom. This unique structural feature governs the regioselectivity and the mechanistic pathways of its reactions.

The gem-bis(trifluoromethyl) substitution creates a strong dipole moment and significantly polarizes the C2-O bond of the oxirane ring. This electronic effect has several important consequences:

Deactivation of the Substituted Carbon (C2) towards Electrophilic Attack: The C2 carbon is highly electron-deficient, which destabilizes any developing positive charge on this center. This makes Sₙ1-type ring-opening pathways that would involve a tertiary carbocation at C2 energetically unfavorable.

Activation of the Unsubstituted Carbon (C3) towards Nucleophilic Attack: The strong inductive effect of the CF₃ groups makes the C2 carbon a poor site for nucleophilic attack. Consequently, nucleophilic ring-opening reactions, whether under basic or acidic conditions, overwhelmingly occur at the sterically less hindered and electronically less deactivated C3 position. researchgate.net This regioselectivity is a dominant theme in the chemistry of HFIBO.

Enhanced Acidity of Adjacent Protons: While not directly involved in the reactions discussed, the electron-withdrawing groups increase the acidity of the CH₂ protons, which can be a factor in base-catalyzed reactions.

A clear illustration of these structure-reactivity relationships is the exclusive formation of tertiary alcohols of the type NuCH₂C(CF₃)₂OH from the ring-opening of this compound with a wide range of oxygen, nitrogen, sulfur, and carbon nucleophiles. researchgate.net This consistent regiochemical outcome underscores the controlling influence of the gem-bis(trifluoromethyl) moiety.

Mechanistic studies, including kinetic analyses and computational modeling of related fluorinated and non-fluorinated epoxides, support the notion that the reaction pathways are carefully balanced between electronic demands and steric accessibility. nih.gov For this compound, the electronic deactivation at the substituted carbon is the decisive factor that channels the reactivity towards the unsubstituted carbon, providing a predictable platform for the synthesis of complex fluorinated molecules.

Catalytic Transformations of 2,2 Bis Trifluoromethyl Oxirane

Lewis Acid Catalysis in Ring Opening

The ring-opening of epoxides is a fundamental transformation in organic synthesis, and the use of Lewis acids is a key method for activating the epoxide ring towards nucleophilic attack. Lewis acids function by coordinating to the oxygen atom of the oxirane, which polarizes the C-O bonds and facilitates their cleavage. This activation allows reactions to proceed under milder conditions and can influence the regioselectivity of the nucleophilic attack. nih.gov The choice of Lewis acid is critical, as it can determine the balance between catalytic activity and selectivity. researchgate.net

In the context of 2,2-bis(trifluoromethyl)oxirane, its reaction with nucleophiles can be promoted by Lewis acid catalysis. For instance, the addition of acetic acid to the epoxide requires elevated temperatures and the use of Tantalum(V) fluoride (B91410) (TaF₅) as a catalyst. researchgate.net Research on other epoxides has shown that metal triflates are highly active Lewis acids for such transformations. mdpi.com Specifically, Aluminium triflate (Al(OTf)₃) has been identified as an exceptionally effective catalyst for the ring-opening of various epoxides with alcohols, functioning efficiently even at parts-per-million (ppm) concentrations. researchgate.netrsc.org The enhanced reactivity is attributed to the strong polarization of the epoxide's filled orbitals by the Lewis acid, which reduces the steric repulsion with the incoming nucleophile. nih.gov

| Lewis Acid Catalyst | Transformation | Substrate | Note |

|---|---|---|---|

| Tantalum(V) fluoride (TaF₅) | Addition of acetic acid | This compound | Requires elevated temperature for the reaction to proceed. researchgate.net |

| Aluminium triflate (Al(OTf)₃) | Ring-opening by alcohols | General epoxides | Demonstrates remarkable effectiveness at very low (ppm) catalyst loadings. researchgate.netrsc.org |

| Rare Earth Metal Triflates (e.g., Yb, Sc, La) | Acylative cleavage | Tetrahydrofuran | These are highly active, water-tolerant, and potentially recyclable Lewis acids. mdpi.com |

Phase Transfer Catalysis in Nucleophilic Additions

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. biomedres.us This methodology avoids the need for expensive and anhydrous polar solvents and can enhance reaction rates under mild conditions. biomedres.uslookchem.com The catalyst, often a quaternary ammonium (B1175870) salt, transports a reactant (e.g., an anion) from the aqueous phase into the organic phase where the reaction occurs. biomedres.usacsgcipr.org

The ring-opening of this compound with various alcohols has been successfully achieved using PTC conditions. researchgate.netlookchem.com These reactions typically employ a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogensulfate in the presence of a base such as sodium or potassium hydroxide. researchgate.netlookchem.com The process demonstrates regioselective ring-opening, leading exclusively to the formation of tertiary alcohols of the type ROCH₂C(CF₃)₂OH. researchgate.netlookchem.com While primary alcohols and fluorinated alcohols react to give the expected adducts in moderate to excellent yields, more sterically hindered or less nucleophilic substrates like benzyl (B1604629) alcohol and phenol (B47542) are less reactive. researchgate.netlookchem.com

| Alcohol Nucleophile | Catalyst System | Yield | Product |

|---|---|---|---|

| Methanol (B129727) (CH₃OH) | [(C₄H₉)₄N⁺HSO₄⁻] / NaOH | Moderate | CH₃OCH₂C(CF₃)₂OH researchgate.netlookchem.com |

| 2-Ethoxyethanol (C₂H₅OCH₂CH₂OH) | [(C₄H₉)₄N⁺HSO₄⁻] / NaOH | 43–53% | C₂H₅OCH₂CH₂OCH₂C(CF₃)₂OH researchgate.net |

| Benzyl alcohol | [(C₄H₉)₄N⁺HSO₄⁻] / NaOH | 31–35% | ArOCH₂C(CF₃)₂OH researchgate.net |

| Phenol | [(C₄H₉)₄N⁺HSO₄⁻] / NaOH | 31–35% | ArOCH₂C(CF₃)₂OH researchgate.net |

| Trifluoroethanol (CF₃CH₂OH) | [(C₄H₉)₄N⁺HSO₄⁻] / NaOH | 82–97% | CF₃CH₂OCH₂C(CF₃)₂OH lookchem.com |

| Hexafluoro-iso-propanol | [(C₄H₉)₄N⁺HSO₄⁻] / NaOH | 43% | (CF₃)₂CHOCH₂C(CF₃)₂OH lookchem.com |

Organocatalysis and Cooperative Dual-Catalyst Systems for Selective Transformations

Organocatalysis refers to the use of small, metal-free organic molecules to accelerate chemical reactions. beilstein-journals.org This field has grown to become a major pillar of asymmetric catalysis, valued for its robustness and environmentally friendly nature. beilstein-journals.org A significant advancement in this area is the development of cooperative dual-catalyst systems, where two distinct catalysts work in synergy to activate both the nucleophile and the electrophile in a reaction. ethz.ch This approach can lead to unprecedented transformations that are not achievable with either catalyst alone. chim.it The synergistic action lowers the activation energy of the reaction, often increasing reaction rates and enabling new pathways. ethz.ch

Development of Metal-Free Catalytic Approaches

The pursuit of sustainable chemistry has driven the development of entirely metal-free catalytic systems. These approaches leverage organocatalysts to perform transformations traditionally reliant on metal complexes. beilstein-journals.org For instance, composite catalysts, such as a primary-amine–Brønsted acid system derived from cinchona alkaloids, have been shown to be effective in achieving high enantioselectivity and chemical efficiency in certain reactions. beilstein-journals.org While specific applications of these advanced organocatalytic systems to this compound are still an emerging area, the principles are broadly applicable. The activation of the oxirane could be achieved by a Lewis basic organocatalyst while a Brønsted acid or other catalyst activates the nucleophile, fitting the model of cooperative catalysis.

Chiral Catalysis for Enantioselective and Diastereoselective Reactions

Controlling stereochemistry is a central goal in modern organic synthesis, particularly for the production of pharmaceuticals and other bioactive molecules. Chiral catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. Such catalysts can be metal complexes with chiral ligands or purely organic molecules. acs.orgresearchgate.net

The development of chiral phase-transfer catalysts, particularly those based on cinchona alkaloids, has enabled highly enantioselective reactions. phasetransfer.com These catalysts create a chiral environment that differentiates between the two enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer. For example, N-[p-(trifluoromethyl)benzyl] cinchoninium bromide has been used to achieve high enantiomeric excess in asymmetric alkylation reactions. phasetransfer.com

Furthermore, cooperative catalysis combining a chiral organocatalyst with a metal catalyst has proven effective for creating stereocenters. In such systems, an organocatalyst like a chiral amine can form a nucleophilic enamine intermediate, which then reacts with a substrate activated by a metal complex, such as a silver or copper species coordinated to a chiral ligand. chim.it It is also possible to render a transition metal-catalyzed reaction enantioselective by using a chiral cation as an additive, which pairs with an anionic intermediate to control the stereochemical outcome. cam.ac.uk

Computational and Spectroscopic Studies of 2,2 Bis Trifluoromethyl Oxirane

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the conformational landscape and rotational dynamics of 2,2-Bis(trifluoromethyl)oxirane. These computational methods provide a theoretical framework for understanding the molecule's preferred three-dimensional structure and the energy associated with its internal motions.

Conformational Analysis (e.g., Staggered vs. Eclipsed Trifluoromethyl Groups)

Theoretical calculations suggest that the equilibrium structure of this compound features a slightly staggered arrangement of the two trifluoromethyl (CF₃) groups. researchgate.netresearchgate.net This finding is in line with the general principles of conformational analysis, where steric hindrance between bulky groups is minimized in a staggered conformation. However, the degree of staggering in this particular molecule is found to be minimal, indicating a very shallow potential energy surface for the rotation of the CF₃ groups relative to each other.

Barrier Heights and Rotational Dynamics

A key finding from quantum chemical calculations is the remarkably low energy barrier for the rotation of the trifluoromethyl groups. The barrier to achieving an eclipsed configuration, where the fluorine atoms of the two CF₃ groups are aligned, is calculated to be approximately 10 cm⁻¹. researchgate.netresearchgate.net This low barrier has significant implications for the molecule's dynamics. It is suggested that the zero-point energy of the molecule is actually higher than this rotational barrier. researchgate.net Consequently, in its ground vibrational state, the molecule can be considered to have effectively eclipsed trifluoromethyl groups, as the molecule can easily access and surpass the eclipsed conformation. researchgate.net

| Parameter | Calculated Value |

| Rotational Barrier (Staggered to Eclipsed) | ~10 cm⁻¹ |

Prediction of Energetic and Rate Effects in Reaction Mechanisms

Information regarding the prediction of energetic and rate effects in the reaction mechanisms of this compound is not available in the reviewed literature.

Advanced Spectroscopic Characterization Techniques (e.g., Rotational Spectroscopy)

The theoretical insights into the structure and dynamics of this compound have been complemented and confirmed by experimental studies using advanced spectroscopic techniques.

The pure rotational spectrum of this compound has been investigated using a chirped pulse Fourier transform microwave spectrometer. researchgate.netresearchgate.net This high-resolution technique allows for the precise determination of the molecule's rotational constants and provides experimental evidence for its structure. A total of 317 rotational transitions were recorded, and the resulting spectroscopic constants were determined for the first time. researchgate.netresearchgate.net While the specific values of the rotational constants are detailed in the primary literature, the analysis of the rotational spectrum is consistent with the computationally predicted structure, including the low barrier to internal rotation of the trifluoromethyl groups. researchgate.net

Applications of 2,2 Bis Trifluoromethyl Oxirane in Advanced Organic and Materials Chemistry

Role as a Key Fluorinated Building Block in Complex Organic Synthesis

The high degree of fluorination and the inherent ring strain of 2,2-bis(trifluoromethyl)oxirane make it an exceptionally valuable building block in organic synthesis. thieme-connect.comthieme-connect.com The presence of two trifluoromethyl groups significantly influences the electronic properties of the oxirane ring, rendering the methylene (B1212753) carbon susceptible to nucleophilic attack. thieme-connect.com This reactivity provides a reliable method for introducing the gem-bis(trifluoromethyl) carbinol motif, -C(CF₃)₂OH, into a wide array of organic molecules. thieme-connect.comresearchgate.net

The ring-opening reactions of this compound with various nucleophiles proceed with high regioselectivity, leading to the formation of tertiary alcohols. thieme-connect.comthieme-connect.comresearchgate.net This predictable reactivity allows for the strategic incorporation of the bis(trifluoromethyl)hydroxymethyl group, -CH₂C(CF₃)₂OH, a substructure that can significantly alter the physical, chemical, and biological properties of the parent molecule. thieme-connect.com Its utility extends to the synthesis of fluorinated compounds where enhanced stability and specific reactivity are desired.

Synthesis of Highly Functionalized Fluorine-Containing Compounds

The unique reactivity of this compound has been exploited in the synthesis of a diverse range of highly functionalized fluorine-containing compounds with potential applications in medicinal chemistry and materials science.

Novel Tertiary Alcohols

A primary application of this compound is in the synthesis of novel polyfluorinated tertiary alcohols. thieme-connect.comthieme-connect.comresearchgate.net The oxirane ring readily undergoes regioselective opening upon reaction with a wide variety of nucleophiles, including oxygen, nitrogen, sulfur, and carbon nucleophiles. thieme-connect.comresearchgate.net This reaction exclusively yields tertiary alcohols of the general structure NuCH₂C(CF₃)₂OH, where "Nu" represents the incoming nucleophile. thieme-connect.comresearchgate.net

For instance, reactions with alcohols under phase transfer catalysis conditions produce the corresponding tertiary alcohols. researchgate.net Similarly, strong acids (HX) react regioselectively to form XCH₂C(CF₃)₂OH under mild conditions. thieme-connect.comthieme-connect.com The ability to introduce the -CH₂C(CF₃)₂OH group provides a straightforward route to a variety of new polyfluorinated tertiary alcohols. thieme-connect.com

Table 1: Synthesis of Tertiary Alcohols from this compound

| Nucleophile (Nu) | Product (NuCH₂C(CF₃)₂OH) | Yield (%) | Reference |

| CH₃OH | CH₃OCH₂C(CF₃)₂OH | 43-53 | researchgate.net |

| C₂H₅OCH₂CH₂OH | C₂H₅OCH₂CH₂OCH₂C(CF₃)₂OH | 43-53 | researchgate.net |

| HOCH₂CH₂OH | HOCH₂CH₂OCH₂C(CF₃)₂OH | 43-53 | researchgate.net |

| Benzyl (B1604629) alcohol | C₆H₅CH₂OCH₂C(CF₃)₂OH | 31-35 | researchgate.net |

| Phenol (B47542) | C₆H₅OCH₂C(CF₃)₂OH | 31-35 | researchgate.net |

| NH₄OH | HN[CH₂C(CF₃)₂OH]₂ | 82 | thieme-connect.com |

| H₂O | HOCH₂C(CF₃)₂OH | - | thieme-connect.com |

| Na₂S | S[CH₂C(CF₃)₂OH]₂ | - | researchgate.net |

Fluorinated Oxetanes as Scaffolds for Drug Discovery

While the direct synthesis of fluorinated oxetanes from this compound is not the primary focus of the provided information, the broader context of synthesizing fluorinated oxetanes is highly relevant to drug discovery. sciencedaily.comacs.org Fluorinated oxetanes are considered prized scaffolds due to the combined benefits of the oxetane (B1205548) ring, a common motif in pharmaceuticals, and the unique properties imparted by fluorine. sciencedaily.com The introduction of fluorine can enhance metabolic stability and lower lipophilicity, which are desirable attributes for drug candidates. acs.org

Recent breakthroughs have demonstrated novel catalytic methods for converting epoxides into fluorinated oxetanes, highlighting the importance of small-ring heterocycles in medicinal chemistry. sciencedaily.comacs.org These methods often involve the use of a copper catalyst to facilitate the insertion of a difluorocarbene species into the epoxide ring, leading to the formation of α,α-difluoro-oxetanes. sciencedaily.comacs.org

Fluorinated Amino Acid Derivatives and Heterocyclic Systems

The strategic use of fluorinated building blocks is crucial in the synthesis of non-natural amino acids and heterocyclic systems for pharmaceutical and agrochemical research. The introduction of fluorine can significantly influence the biological activity of these molecules. psu.edu

While direct synthesis from this compound isn't detailed, the importance of fluorinated epoxides as precursors is recognized in the synthesis of fluorinated amino acid derivatives. For example, stereoselective ring-opening of fluorinated epoxide esters with azide (B81097) nucleophiles can lead to the formation of fluorinated threonine derivatives. psu.edu

Furthermore, the synthesis of various trifluoromethylated heterocycles has been achieved using partially fluorinated epoxides. researchgate.net For instance, the reaction of this compound with sodium thiocyanate (B1210189) in water proceeds exothermically to yield a cyclic imine in high yield. researchgate.net

Other Biologically Relevant Fluorinated Intermediates and Scaffolds

This compound serves as a precursor for various biologically relevant fluorinated intermediates. Its classification as a halogenated compound for proteomics research underscores its utility in creating tools for studying biological systems. scbt.com The ability to introduce the bis(trifluoromethyl) group is valuable in designing molecules with specific binding properties or metabolic stability for drug discovery and development.

Applications in Polymer Science and Advanced Materials Development

The unique properties of this compound and its derivatives have found applications in the development of advanced polymers and materials with specialized characteristics. The incorporation of the C(CF₃)₂OH fragment into polymer backbones is a key strategy for designing materials with high transparency in the vacuum UV region, a critical requirement for photoresist polymers used in 157 nm microlithography. thieme-connect.com This functional group also imparts sufficient acidity to ensure the polymer's solubility in standard aqueous-base developers. thieme-connect.com

Research has also explored the use of other highly fluorinated oxiranes in the synthesis of fluorinated polymers. These polymers exhibit enhanced chemical resistance and thermal stability, making them suitable for applications such as high-performance coatings and sealants.

Synthesis of Fluorinated Polymers

This compound, also known as hexafluoroisobutylene oxide (HFIBO), serves as a critical monomer for creating advanced fluorinated polymers. Its primary utility lies in its ring-opening reactivity, which introduces the hexafluoro-2-hydroxy-2-propyl group into polymer structures. This functional group is instrumental in developing polymers with high transparency, particularly in the deep UV spectrum, and tunable solubility in aqueous alkaline solutions, a crucial property for photoresist applications. epdf.pube-bookshelf.de

The polymerization can be initiated by various nucleophiles, which attack the less sterically hindered carbon of the oxirane ring, leading to the regioselective formation of tertiary alcohols. e-bookshelf.deresearchgate.net This reaction is the foundation for producing monomers that can be subsequently polymerized. For instance, the oxirane can be reacted with diols, such as a norbornene diol, to create a monomer suitable for copolymerization. epdf.pub These monomers are then often copolymerized with other olefins, like tetrafluoroethylene (B6358150) (TFE), to produce amorphous, highly transparent, and soluble fluoropolymers. researchgate.net

The incorporation of the bulky, fluorine-rich groups derived from this compound results in polymers with a unique combination of properties.

Key Research Findings:

Polymers derived from this oxirane are essential for creating photoresist copolymers that are highly transparent and soluble in alkali. e-bookshelf.de

The ring-opening reaction with nucleophiles like alcohols, amines, and thiols proceeds at the unsubstituted carbon, yielding tertiary alcohols that are versatile intermediates for polymer synthesis. e-bookshelf.deresearchgate.net

Copolymers incorporating monomers derived from this compound are being developed for semiconductor photolithography at wavelengths of 157 nm and 193 nm. epdf.pub

| Property | Description | Source |

| Monomer Functionality | Serves as a precursor to fluoroalcohol-containing monomers. | epdf.pube-bookshelf.de |

| Key Reaction | Regioselective ring-opening to form tertiary alcohols [-C(CF₃)₂OH]. | researchgate.net |

| Resulting Polymer Type | Amorphous, highly transparent fluoropolymers (e.g., TFE copolymers). | researchgate.net |

| Primary Application Area | Photoresist polymers for semiconductor manufacturing. | epdf.pube-bookshelf.de |

Development of High-Performance Coatings and Adhesives

The unique properties imparted by the high fluorine content of this compound make it and its derivatives attractive for formulating high-performance coatings and adhesives. Polymers derived from this oxirane can exhibit enhanced chemical resistance, thermal stability, and low surface energy, which translates to hydrophobicity and oleophobicity.

Research indicates that incorporating such highly fluorinated structures into polymer backbones leads to materials suitable for protective coatings in harsh chemical environments. These coatings can provide excellent barriers against corrosion and degradation from aggressive solvents. While specific data on the adhesive strength of formulations containing this compound derivatives is proprietary, its inclusion in compositions for depositing coatings is documented in patent literature, highlighting its role in surface treatment technologies. googleapis.com

| Application | Key Benefit from this compound | Relevant Industries |

| Protective Coatings | Enhanced hydrophobicity and chemical resistance. | Aerospace, Chemical Processing, Electronics |

| Sealants | Superior performance in harsh chemical environments. | Automotive, Construction |

| Adhesive Formulations | Improved thermal and chemical stability. | Microelectronics, Specialty Assembly |

Precursors for Photoacid Generators in Photolithography

One of the most significant industrial applications of this compound is its use as a starting material for the synthesis of photoacid generators (PAGs). google.comresearchgate.net PAGs are essential components in chemically amplified photoresists, which are used extensively in the microelectronics industry to pattern silicon wafers.

The synthesis of onium salt-type PAGs from this oxirane is a well-documented process. google.comresearchgate.net The typical synthetic route involves:

Ring-opening: The oxirane ring is opened by reacting it with a nucleophile like sodium hydrogensulfite (NaHSO₃) in water. This reaction is highly regioselective and produces an aqueous solution of sodium 3,3,3-trifluoro-2-hydroxy-2-trifluoromethylpropane-1-sulfonate. google.comresearchgate.net

Formation of the Onium Salt: The resulting sulfonate salt is then reacted with an onium salt, such as a triphenylsulfonium (B1202918) salt, to generate the final PAG. google.com

These PAGs, containing the complex fluoroalcohol sulfonate anion, are designed for use in photolithography, particularly for deep UV wavelengths like 193 nm. epdf.pubgoogle.com The presence of the fluorinated moiety enhances the acid strength of the photogenerated acid and influences its diffusion characteristics within the resist film, contributing to higher resolution patterning. The oxirane is considered a crucial building block for fluoroalcohol skeletons in photoresist components. researchgate.net

Synthesis Pathway for a Photoacid Generator Anion:

Reactant 1: this compound

Reactant 2: Sodium hydrogensulfite

Intermediate: Sodium 3,3,3-trifluoro-2-hydroxy-2-trifluoromethylpropane-1-sulfonate google.comresearchgate.net

Final Product Type: Anion for onium salt photoacid generator google.com

Formulation of Specialized Heat Transfer Fluids and Advanced Fluorine Materials

The chemical inertness, high thermal stability, and unique physical properties of this compound and its derivatives make them suitable for use in demanding, specialized applications.

Specialized Heat Transfer Fluids: Patents disclose the use of this compound as a component in heat transfer fluid formulations. google.comgoogle.com These fluids are designed for applications requiring high dielectric strength, low electrical conductivity, good thermal stability, and hydrolytic stability, such as cooling electronics or in vapor phase soldering processes. google.comgoogle.com Fluorinated oxiranes are noted for having lower global warming potentials compared to traditional perfluorocarbons due to their shorter atmospheric lifetimes, making them more environmentally considerate options. google.com

Advanced Fluorine Materials: Beyond polymers and fluids, this compound is a versatile building block for a range of complex, advanced fluorine materials. Its reaction with phenylphosphine, for example, has been used to synthesize a complex bis(fluoroalkanol)phosphine ligand. google.com This ligand was subsequently used in the creation of electroluminescent iridium compounds for potential use in Organic Light Emitting Diodes (OLEDs). google.com This demonstrates the oxirane's utility in creating highly specialized molecules where the precise introduction of gem-bis(trifluoromethyl) groups is required to tune electronic and physical properties.

| Material Class | Specific Example | Key Properties Conferred by Oxirane | Source |

| Heat Transfer Fluids | Formulations containing 2,2-bis-trifluoromethyl-oxirane | High dielectric strength, thermal stability, chemical inertness | google.comgoogle.com |

| Advanced Ligands | 1,1,1,3,3,3-hexafluoro-2-{[phenyl-(3,3,3-trifluoro-2-hydroxy-2-trifluoromethyl-propyl)-phosphanyl]-methyl}-propan-2-ol | Introduction of multiple fluoroalkanol groups for metal coordination | google.com |

| Electroluminescent Materials | Iridium complexes for OLEDs | Tuning of electronic properties | google.com |

Emerging Research Directions and Green Chemistry Approaches for 2,2 Bis Trifluoromethyl Oxirane

Development of Sustainable Synthetic Methodologies

The traditional synthesis of epoxides can involve hazardous reagents and significant waste production. In line with the principles of green chemistry, which advocate for the use of safer solvents and auxiliaries, research is shifting towards more sustainable methodologies. skpharmteco.com A key objective is the replacement of conventional oxidants with greener alternatives, minimizing the environmental impact of chemical processes. skpharmteco.com

One promising approach for the environmentally friendly synthesis of epoxides, including fluorinated variants, involves organocatalysis. For instance, a method utilizing 2,2,2-trifluoroacetophenone (B138007) as an efficient organocatalyst for the epoxidation of various alkenes has been reported. acs.org This system employs hydrogen peroxide (H₂O₂), a green oxidant that produces water as its only byproduct, and can operate under mild conditions with low catalyst loading (2–5 mol%). acs.org The reaction proceeds efficiently in a mixture of tert-butyl alcohol and a buffered aqueous solution, highlighting a move away from hazardous chlorinated solvents. acs.org Such methods are not only cheaper and milder but also significantly reduce the generation of toxic waste. acs.org

| Feature | Description | Source |

| Catalyst | 2,2,2-Trifluoroacetophenone (an organocatalyst) | acs.org |

| Oxidant | Hydrogen peroxide (H₂O₂) | acs.org |

| Key Advantages | - Environmentally friendly (water is the main byproduct) - Mild reaction conditions (room temperature) - High to quantitative yields - Low catalyst loading (2-5 mol%) - Use of safer solvents | acs.org |

| Reaction Time | Typically 1 hour | acs.org |

Exploration of Novel Catalytic Systems for Chemo- and Stereoselective Transformations

The strained three-membered ring of 2,2-bis(trifluoromethyl)oxirane makes it a potent electrophile, but controlling its reactivity to achieve specific chemical and stereochemical outcomes is a significant challenge. Modern research focuses on developing novel catalytic systems that can precisely orchestrate the ring-opening process.

A key area of exploration is the use of Lewis acids to activate the oxirane ring, making it more susceptible to nucleophilic attack. For example, the combination of a fluoride (B91410) source like Deoxofluor with a Lewis acid such as titanium tetrachloride (TiCl₄) has been shown to facilitate the selective ring-opening of epoxides. mdpi.com This method allows for the stereocontrolled introduction of a fluorine atom, leading to highly functionalized fluorinated scaffolds. mdpi.com The choice of solvent and activating additives is crucial, as it can dramatically influence the reaction pathway and prevent undesired side reactions. mdpi.com

The development of chiral catalysts for the asymmetric ring-opening of epoxides represents another major frontier. While not yet specifically detailed for this compound in the provided context, methodologies developed for other cyclic compounds, such as the enantioselective desymmetrization of aliphatic cyclic carbonates using chiral bicyclic guanidinium (B1211019) salt catalysts, serve as a blueprint for future research in this area. acs.org Achieving high enantioselectivity is critical for the synthesis of biologically active molecules, where a specific stereoisomer is often responsible for the desired therapeutic effect.

| Catalyst/Reagent System | Transformation Type | Purpose | Source |

| Deoxofluor / TiCl₄ | Fluoride-mediated ring-opening | Activates the oxirane for stereocontrolled fluoride addition. | mdpi.com |

| XtalFluor-E | Fluoride-mediated ring-opening | Alternative fluoride reagent for selective transformations. | mdpi.com |

| Chiral Bicyclic Guanidinium Salt | Asymmetric ring-opening (by analogy) | Enables enantioselective synthesis of chiral building blocks. | acs.org |

| Solvent Control (e.g., DMAc vs. DCE) | Cycloaddition control (by analogy) | Directs the reaction toward different products (e.g., pyrazolines vs. cyclopropanes). | rsc.org |

Design and Synthesis of New Fluorinated Scaffolds with Tailored Reactivity and Biological Potential

The ultimate goal of developing synthetic and catalytic methods for this compound is to use it as a building block for novel molecular architectures, or "scaffolds," with specific functions. mdpi.com In medicinal chemistry and materials science, a scaffold is a core molecular structure to which various functional groups can be appended to create a library of compounds for testing. mdpi.com The unique properties of the two trifluoromethyl groups—such as high electronegativity, lipophilicity, and metabolic stability—make scaffolds derived from this oxirane particularly attractive.

The ring-opening reactions discussed previously are a direct route to creating these new scaffolds. mdpi.com By carefully selecting the nucleophile and reaction conditions, a diverse range of functionalities can be installed. For example, the introduction of amine or alcohol groups can lead to fluorinated amino acid derivatives or other structures that mimic biological molecules. mdpi.com

The rationale behind incorporating trifluoromethyl groups is often to enhance biological activity. Research has shown that adding -CF₃ groups to known bioactive scaffolds, such as flavonoids, can significantly boost their antibacterial properties. mdpi.com Similarly, fluorinated analogues of compounds are being synthesized and tested for a wide range of applications, including antimalarial drugs and anticancer agents. nih.govnih.gov The design process is increasingly guided by computational (in silico) docking studies to predict how these new molecules will interact with biological targets like enzymes or cellular receptors, thereby tailoring their potential for therapeutic intervention. acs.orgnih.gov

| Scaffold Type | Derived From | Targeted Biological Potential | Source |

| Functionalized Cycloalkanes | Oxirane Ring-Opening | Introduction of fluorine to create novel amino acid derivatives. | mdpi.com |

| Fluorinated Triazolopyrazines | Scaffold Functionalization | Antimalarial agents. | nih.gov |

| Fluorinated Flavonoids | Scaffold Functionalization | Enhanced antibacterial properties. | mdpi.com |

| β-Caryophyllene Derivatives | Scaffold Modification | Anti-cancer agents acting via ROS-mediated apoptosis. | nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 2,2-bis(trifluoromethyl)oxirane, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via epoxidation of trifluoromethyl-substituted olefins. For example, fluorinated epoxides are prepared using peracid-mediated oxidation (e.g., mCPBA) under anhydrous conditions at low temperatures (−20°C to 0°C) to minimize side reactions . Yield optimization involves controlling stoichiometry, solvent polarity (e.g., dichloromethane), and purification via fractional distillation or column chromatography. The electron-withdrawing trifluoromethyl groups stabilize the transition state, enhancing regioselectivity.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR is critical for confirming trifluoromethyl group integrity (δ −60 to −70 ppm). NMR resolves epoxide protons (δ 3.5–4.5 ppm) .

- Mass Spectrometry : High-resolution MS (e.g., EI or ESI) identifies the molecular ion peak at m/z 180.05 (CHFO) and fragments like [CF] (m/z 69) .

- Chromatography : GC-MS with a polar column (e.g., DB-5) validates purity >98% .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods due to potential volatility and inhalation risks.

- PPE : Nitrile gloves and goggles to prevent skin/eye contact.

- Storage : Under inert gas (Ar/N) at −20°C to prevent moisture-induced ring-opening .

- Waste Disposal : Neutralize with aqueous NaHSO before disposal .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl groups influence the reactivity of this compound in ring-opening reactions?

- Methodological Answer : The strong −I effect of CF groups polarizes the epoxide ring, increasing electrophilicity at the oxygen atoms. This accelerates nucleophilic attack by amines, thiols, or alcohols. For example:

- Amine Ring-Opening : Primary amines (e.g., benzylamine) attack the less substituted carbon, forming β-amino alcohols with >90% regioselectivity. Kinetic studies (monitored via NMR) show rate constants 10× higher than non-fluorinated analogs .

- Acid-Catalyzed Reactions : CF groups stabilize carbocation intermediates, enabling Friedel-Crafts alkylation with arenes under mild acid conditions (e.g., BF·EtO) .

Q. What computational methods are used to predict the regioselectivity and stereochemical outcomes of reactions involving this compound?

- Methodological Answer :

- DFT Calculations : B3LYP/6-311+G(d,p) level simulations model transition states and activation energies. For example, nucleophilic attack by water proceeds via a trigonal bipyramidal intermediate, with CF groups lowering ΔG by 15 kcal/mol compared to ethylene oxide .

- MD Simulations : Solvent effects (e.g., THF vs. DMSO) on reaction pathways are analyzed using OPLS-AA force fields .

Q. How can contradictory data on the stability of this compound under acidic vs. basic conditions be resolved?

- Methodological Answer : Contradictions arise from solvent and counterion effects:

- Acidic Conditions : In HSO/HO, the epoxide undergoes rapid hydrolysis to gem-diols due to protonation of the oxygen.

- Basic Conditions : In NaOH/EtOH, steric hindrance from CF groups slows hydroxide attack, requiring elevated temperatures (60°C) for measurable conversion .

- Resolution : Controlled kinetic studies with in-situ IR or NMR monitor degradation rates, isolating solvent/ion impacts .

Key Research Challenges

- Stereochemical Control : Asymmetric epoxidation of trifluoromethyl olefins remains underdeveloped. Chiral catalysts (e.g., Jacobsen-type salens) show <50% ee in preliminary trials .

- Environmental Persistence : Despite low acute toxicity (LD >2000 mg/kg), long-term ecotoxicology data are lacking. Fish embryo assays (FET) indicate no acute effects at 100 mg/L .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.